molecular formula C10H9N3O2S B3365913 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1283108-52-0

2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B3365913
CAS No.: 1283108-52-0
M. Wt: 235.26
InChI Key: JKIGWKNHNXUPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with an amino-linked 6-methylpyridine moiety. This structure combines the electron-rich pyridine and thiazole systems, which are commonly associated with biological activity, particularly in antimicrobial and anti-quorum sensing (QS) applications .

The compound’s pyridinylamino-thiazole scaffold is critical for molecular interactions with target proteins, as seen in docking studies of similar thiazole-4-carboxylic acid derivatives . Its synthesis likely follows multicomponent reaction pathways akin to those described for related thiazole-carboxylic acids in , involving condensation and cyclization steps.

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-3-2-4-8(11-6)13-10-12-7(5-16-10)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGWKNHNXUPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187291
Record name 4-Thiazolecarboxylic acid, 2-[(6-methyl-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283108-52-0
Record name 4-Thiazolecarboxylic acid, 2-[(6-methyl-2-pyridinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[(6-methyl-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid possess activity against various bacterial strains, including Mycobacterium abscessus and Staphylococcus aureus .
  • Anticancer Properties : Thiazole-containing compounds have been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .
  • Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit enzymes related to bacterial resistance mechanisms, which could enhance the efficacy of existing antibiotics .

Agricultural Applications

  • Pesticidal Activity : The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop new agrochemicals that target specific pests while minimizing environmental impact .
  • Plant Growth Regulation : Compounds with thiazole and pyridine moieties are often explored for their effects on plant growth and development. The application of this compound in agriculture could lead to enhanced crop yields through improved growth regulation mechanisms .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the Hantzsch reaction involving α-haloketones and thiourea derivatives . The ability to modify this compound to create derivatives with altered biological activities is crucial for expanding its applications.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on thiazole derivatives demonstrated that certain modifications to the thiazole structure significantly enhanced antibacterial activity against resistant strains of bacteria. This highlights the importance of structural optimization in developing effective antimicrobial agents .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that thiazole derivatives could induce apoptosis in malignant cells. The presence of the pyridine moiety was found to enhance the selectivity towards cancer cells compared to normal cells, suggesting a targeted therapeutic approach .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Anti-AgrA Activity

  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid demonstrated strong binding to the AgrA receptor (binding energy: -7.1 kcal/mol), outperforming other analogs like 4-phenoxyphenol (-4.1 kcal/mol) . The 6-methylpyridin-2-ylamino substituent in the target compound may enhance hydrogen bonding or π-π stacking with AgrA’s DNA-binding domain, though specific data are lacking.

Receptor Agonism

  • The oxazolidinone-sulfanyl derivative () showed potent dual EP2/EP3 agonism, whereas the target compound’s pyridinylamino group may favor interactions with bacterial QS proteins over prostaglandin receptors.

Data Tables

Table 1: Structural Comparison of Thiazole-4-carboxylic Acid Derivatives

Compound Substituent at Thiazole-2-Position Molecular Weight (g/mol) CAS Number Key Application
This compound 6-Methylpyridin-2-ylamino Not reported Not available Hypothesized anti-QS agent
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl 207.26 Not available AgrA inhibition
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl 239.67 845885-82-7 Antimicrobial candidate
2-Pyridin-4-yl-1,3-thiazole-4-carboxylic acid Pyridin-4-yl 206.22 716091 (PubChem) Receptor modulation studies

Table 2: Binding Energies of AgrA Inhibitors (AutoDock Vina)

Compound Binding Energy (kcal/mol) Reference
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid -7.1
4-Phenoxyphenol -4.1
9 H-Xanthene-9-carboxylic acid -3.9

Biological Activity

2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid (commonly referred to as the compound) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and anti-inflammatory properties, supported by data tables and relevant case studies.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) values for related thiazole derivatives against various bacterial strains are summarized in the table below:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings indicate that the compound may possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Similar thiazole derivatives have shown activity against various viral targets, including neuraminidase inhibitors with IC50 values around 50 μM . This suggests that modifications to the thiazole structure could enhance antiviral efficacy.

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of this compound can inhibit inflammatory responses in models of carrageenan-induced edema and contact sensitivity . The ability to suppress tumor necrosis factor-alpha (TNF-α) production in whole blood cultures highlights its potential as an anti-inflammatory agent.

Case Studies

  • Antimicrobial Efficacy : A study on a series of thiazole derivatives reported that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria, suggesting that compounds like this compound could be optimized for better therapeutic outcomes .
  • Inflammation Models : In experiments involving mouse models, the compound exhibited significant reductions in edema comparable to established anti-inflammatory drugs like tacrolimus . This positions it as a candidate for further development in treating inflammatory diseases.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation via condensation of thioamides with α-haloketones or aldehydes.
  • Subsequent functionalization to introduce the 6-methylpyridin-2-ylamino group and carboxylic acid moiety. For example, fluorinated analogs require careful control of electrophilic substitution conditions to avoid undesired side reactions .
  • Purification methods : Column chromatography or recrystallization is critical to isolate the carboxylic acid derivative, as impurities can affect downstream biological assays .

Basic: What analytical techniques are essential for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the thiazole and pyridine rings. For instance, aromatic proton signals in the 7–8 ppm range indicate pyridine ring integration .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for biological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .

Advanced: How can researchers optimize the synthesis to improve yield and scalability for in vivo studies?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiazole ring formation but require careful removal to avoid toxicity in biological applications .
  • Catalyst optimization : Palladium-based catalysts improve coupling efficiency for introducing the pyridinylamino group, though residual metal content must be minimized .
  • Microwave-assisted synthesis : Reduces reaction time for steps like amide bond formation, as demonstrated in peptidomimetic analogs .

Advanced: What mechanistic insights explain the biological activity of this compound, particularly its interaction with enzymatic targets?

  • Electron-withdrawing substituents (e.g., fluorine atoms on the phenyl ring) enhance binding affinity to targets like kinases by increasing electrophilicity and hydrogen-bonding potential .
  • Molecular docking studies suggest the carboxylic acid group forms salt bridges with basic residues in active sites, as seen in analogs targeting Bcl-XL proteins .
  • Thiazole ring rigidity contributes to metabolic stability, as observed in derivatives with extended plasma half-lives .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Substituent variation : Replacing the 6-methylpyridin-2-yl group with bulkier aryl groups (e.g., 4-fluorophenyl) increases hydrophobic interactions, improving IC50_{50} values in kinase inhibition assays .
  • Bioisosteric replacements : Substituting the carboxylic acid with a tetrazole moiety maintains acidity while enhancing membrane permeability, as shown in prodrug strategies .
  • Data-driven SAR : Machine learning models trained on analogs (e.g., 2-phenyl-thiazole-4-carboxylic acid derivatives) can predict bioavailability and toxicity .

Advanced: How should researchers address contradictions in reported biological activities across studies?

  • Assay standardization : Discrepancies in IC50_{50} values may arise from variations in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., ATP concentration in kinase assays). Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is critical .
  • Metabolic stability : Differences in serum protein binding or cytochrome P450 interactions can alter in vivo efficacy, necessitating pharmacokinetic profiling .

Advanced: What computational tools are recommended for predicting the binding modes of this compound with novel targets?

  • Molecular dynamics (MD) simulations : Reveal conformational flexibility of the thiazole ring during target engagement, as applied in studies of Bcl-XL inhibitors .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui indices) to identify reactive sites for covalent modification .
  • Free-energy perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity, guiding lead optimization .

Advanced: What strategies mitigate challenges in solubility and formulation for preclinical testing?

  • Salt formation : Converting the carboxylic acid to a sodium or potassium salt improves aqueous solubility, as seen in analogs with >10 mg/mL solubility in PBS .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability for in vivo delivery, validated in cancer models .

Advanced: How can researchers validate off-target effects and selectivity in complex biological systems?

  • Proteome-wide profiling : Chemoproteomics using activity-based probes identifies off-target interactions, as demonstrated in kinase inhibitor studies .
  • Cryo-EM and X-ray crystallography : Resolve binding modes at atomic resolution, distinguishing selective vs. promiscuous binding .

Advanced: What are the emerging applications of this compound beyond traditional therapeutic areas?

  • Materials science : Thiazole-carboxylic acid derivatives serve as ligands for luminescent metal-organic frameworks (MOFs), with tunable emission properties .
  • Chemical biology : Photoaffinity probes derived from this scaffold enable target identification in live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.